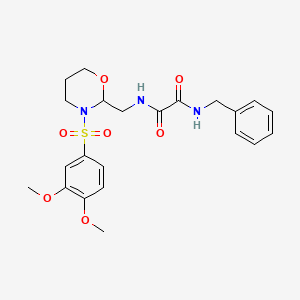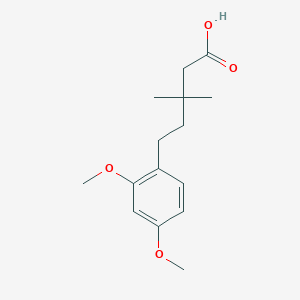
5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,4-Dimethoxyphenylacetic acid has been achieved from 2,4-Dimethoxybenzoic acid . Additionally, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms within the molecule. The molecular formula of (2,5-Dimethoxyphenyl)acetic acid, a similar compound, is C10H12O4 . The molecular weight of this compound is 196.2 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involved in the synthesis of related compounds . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and refractive index among others. For instance, (2,5-Dimethoxyphenyl)acetic acid, a similar compound, has a melting point of 123-125 °C, a boiling point of 293.08°C (rough estimate), and a density of 1.2166 (rough estimate) .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
- Synthesis and antioxidant activity : This compound has been synthesized as part of a study on antioxidant properties. The work involved developing preparative methods for synthesis and studying the antioxidant activity of new compounds, including derivatives of 5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid (Dovbnya et al., 2022).
Biological Evaluation
- Biological evaluation of derivatives : Related compounds have been synthesized and evaluated for their biological activity. This includes the study of 3,5-Dimethoxyhomophthalic acid and related compounds, focusing on their potential biological effects (Ghulam et al., 2007).
Pharmaceutical and Environmental Implications
- Pharmaceutical implications and environmental impact : Research has been conducted on the reactions of similar compounds with chlorine, relevant in pharmaceutical contexts and environmental impact studies. For example, the study of gemfibrozil, a related compound, explored its reaction with sodium hypochlorite and the formation of chlorinated by-products (Krkošek et al., 2011).
Fungicidal and Insecticidal Activities
- Fungicidal and insecticidal activities : Certain derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, which is structurally related, have shown fungicidal and insecticidal activities in agricultural applications (Liu et al., 2004).
Antimicrobial and Anti-Proliferative Activities
- Antimicrobial and anti-proliferative properties : Compounds containing the 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole moiety have been evaluated for their antimicrobial and anti-proliferative activities, suggesting potential applications in medical research (Al-Wahaibi et al., 2021).
Synthesis and Characterization
- Synthesis and characterization : The synthesis and characterization of polymers containing dimethoxyphenyl units, which are structurally related to this compound, have been studied, indicating potential applications in material science (Suthar, 1982).
Safety and Hazards
The safety and hazards of a compound are determined by its physical and chemical properties, as well as its potential effects on human health and the environment. For example, (2,5-Dimethoxyphenyl)acetic acid is classified as an eye irritant and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3,3-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-15(2,10-14(16)17)8-7-11-5-6-12(18-3)9-13(11)19-4/h5-6,9H,7-8,10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCCMPUFLZDHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=C(C=C1)OC)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
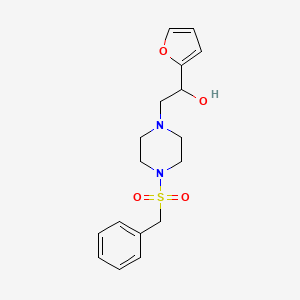
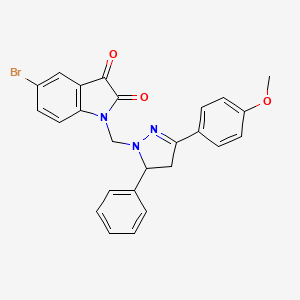


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2963581.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)
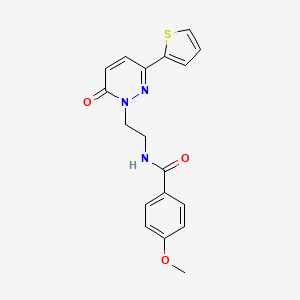
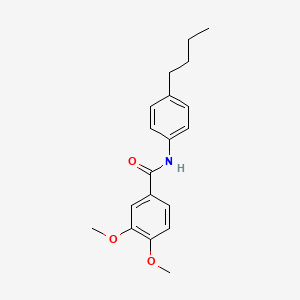
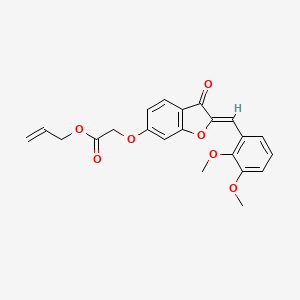
![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)
![3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2963590.png)
![2-(4-chlorophenoxy)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2963591.png)
![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)
